molecular formula C5H6IN3O B6195223 3-iodo-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2694729-06-9

3-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6195223
CAS No.: 2694729-06-9
M. Wt: 251
InChI Key:
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Description

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-5-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-methyl-1H-pyrazole-5-carboxamide .

Scientific Research Applications

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-bromo-1H-pyrazole-5-carboxamide
  • 1-Methyl-3-chloro-1H-pyrazole-5-carboxamide
  • 1-Methyl-3-fluoro-1H-pyrazole-5-carboxamide

Uniqueness

3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance interactions with molecular targets, making this compound particularly valuable in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-iodo-1-methyl-1H-pyrazole with ethyl chloroformate followed by reaction with ammonia to form the carboxamide.", "Starting Materials": [ "3-iodo-1-methyl-1H-pyrazole", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: React 3-iodo-1-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester intermediate.", "Step 2: Add ammonia to the reaction mixture and heat to form the carboxamide product, 3-iodo-1-methyl-1H-pyrazole-5-carboxamide.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS No.

2694729-06-9

Molecular Formula

C5H6IN3O

Molecular Weight

251

Purity

95

Origin of Product

United States

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